3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline
Description
Properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFKUTSKOLJLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a suitable thiazolidine precursor. One common method involves the use of 2-mercaptoacetic acid and formaldehyde to form the thiazolidine ring, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfone group (1,1-dioxido) in the thiazolidin ring undergoes redox transformations:
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Reduction : The sulfone can be reduced to a thioether using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Oxidation : While the sulfone is already oxidized, analogous thiazolidin derivatives can form sulfoxides under controlled conditions .
Substitution Reactions
The methoxy group on the aniline moiety and the thiazolidin ring’s substituents are prone to substitution:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Demethylation | HBr/HCl | 4-Hydroxyaniline derivative | |
| Amine Substitution | NH₃, heat | 4-Aminoaniline derivative |
The thiazolidin ring may also undergo electrophilic substitution at positions adjacent to the sulfonamide group, depending on the substituent pattern .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions are feasible if the compound contains halide substituents:
| Catalyst | Substrates | Products | Conditions | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Thiazolidin derivative + aryl boronic acid | Biaryl thiazolidin derivatives | Microwave, K₂CO₃, acetone/toluene/water |
Microwave-assisted conditions enhance reaction efficiency and yield .
Cyclization and Ring-Forming Reactions
Thiazolidin-4-one derivatives (structurally similar to the target compound) form via cyclization of thioureas with α,β-unsaturated carbonyl compounds. For example:
-
Thermally induced cyclization : Acryloyl thioureas can cyclize to form 1,3-thiazinane-4-ones, a reaction pathway applicable to analogs of the target compound .
Biochemical Reactions
Thiazolidin derivatives exhibit notable biological activity:
These findings suggest potential enzyme-binding or DNA-interacting mechanisms, though specific data for the target compound are not explicitly reported .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of thiazolidine compounds exhibit notable anticancer properties. The presence of electron-donating groups, such as the methoxy group in 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline, enhances its anticancer efficacy. For instance, studies have shown that related thiazolidinones can achieve IC50 values comparable to established chemotherapeutics like Doxorubicin against various cancer cell lines (e.g., MCF-7) .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidine ring can lead to enhanced antimicrobial effects. For example, compounds with halogen substitutions at specific positions have shown increased potency against bacterial strains .
Antioxidant Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its antioxidant potential. The antioxidant activity is crucial in preventing oxidative stress-related diseases and could be beneficial in developing therapies for conditions like cancer and neurodegenerative diseases .
Agricultural Applications
Fungicidal Activity
The thiazolidine derivatives have been explored for their fungicidal properties. Recent studies indicate that compounds similar to this compound can effectively inhibit phytopathogenic fungi. For example, some derivatives have shown promising results with EC50 values indicating strong fungicidal activity against various fungal strains .
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be utilized in developing advanced materials. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to explore its potential as a building block for functional polymers .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of various thiazolidine derivatives including this compound against MCF-7 cell lines. The results demonstrated significant cytotoxicity with an IC50 value of approximately 1 μM for some derivatives, indicating strong potential as anticancer agents compared to traditional therapies .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, several thiazolidine derivatives were tested against common bacterial strains. The results indicated that modifications to the thiazolidine ring significantly influenced antimicrobial activity, with certain derivatives achieving MIC values lower than those of standard antibiotics .
Summary Table of Biological Activities
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Anticancer | IC50 = 1 μM (MCF-7) |
| 4-Methoxyphenylthiazolidine | Antimicrobial | MIC = 3.58 µM (Gram-positive) |
| Thiazolidine Derivative X | Antifungal | EC50 = 0.85 µg/mL (A. solani) |
Mechanism of Action
The mechanism by which 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The sulfone-thiazinane group in the target compound enhances polarity compared to adamantyl or triazine substituents.
- 4-Methoxyaniline is a common motif in antifungal (TRI) and catalytic (3a) applications, suggesting its versatility in drug design and synthesis.
- Heterocyclic substituents (e.g., triazine, triazole) influence bioactivity and synthetic pathways, as seen in TRI and ’s compound.
Physicochemical Properties Comparison
The table below contrasts key properties of the target compound with structurally related analogs:
Key Observations :
- The target compound’s higher molecular weight and boiling point reflect the sulfone-thiazinane group’s impact on stability and intermolecular forces.
- Lower pKa (4.32 vs. ~5.0 for 4-methoxyaniline) is attributed to electron-withdrawing sulfone groups, enhancing acidity.
Spectroscopic Characterization
- UV-Vis Spectroscopy : The target compound’s sulfone-thiazinane group likely shifts λmax compared to simpler analogs like 4-methoxyaniline, as auxochromes and conjugation patterns alter absorption .
- NMR/IR : The sulfone group would exhibit strong S=O stretches (~1350–1150 cm⁻¹) in IR, while thiazinane protons would split into complex patterns in ¹H NMR due to ring strain and coupling .
Biological Activity
3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazolidine ring and a methoxy-substituted aniline moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular structure of this compound includes a sulfone group that enhances its reactivity. This structure is significant in understanding how the compound interacts with biological targets. The presence of the methoxy group is crucial as it influences both the chemical reactivity and biological activity of the compound compared to similar compounds lacking this feature.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. The mechanism of action may involve inhibition of specific enzymes or receptors associated with inflammatory pathways. For instance, compounds with similar thiazolidine structures have shown dual anti-inflammatory and antimicrobial activities in various assays .
Antimicrobial Activity
Research indicates that this compound may also possess antimicrobial properties. It has been evaluated against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that derivatives of thiazolidinones exhibit better antimicrobial activity than conventional antibiotics such as ampicillin and streptomycin . The antimicrobial efficacy is likely attributed to the structural characteristics of the thiazolidine ring combined with the methoxy group.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. The thiazolidine ring can engage with enzymes or receptors, potentially inhibiting their function. The methoxy group may enhance binding affinity and specificity towards these targets .
Case Studies and Research Findings
A variety of studies have explored the biological activities of compounds related to this compound:
Synthesis and Applications
The synthesis of this compound typically involves reactions between 4-methoxyaniline and thiazolidine precursors under controlled conditions to optimize yield and purity. This compound serves as a valuable building block for synthesizing more complex molecules in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via microwave-assisted organic synthesis (MAOS) using substituted anilines and formic acid under controlled temperature conditions . Another approach involves acetylation reactions catalyzed by nanocomposites (e.g., rGO@Fe3O4/ZrCp2Clx), achieving 98% yield in 10 minutes under reflux in isopropyl alcohol . Thiazolidinone ring formation can be facilitated by reacting 4-methoxyaniline with carbon disulfide and sodium hydroxide in DMSO, followed by cyclization .
- Critical Conditions :
- Catalyst loading (e.g., 20 mol% citric acid in MAOS) .
- Solvent choice (polar aprotic solvents like DMSO enhance cyclization) .
- Temperature control (reflux vs. microwave heating) .
Table 1 : Comparison of Synthetic Methods
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly for resolving thiazolidin-dioxido ring conformation .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and aromatic protons (δ 6.8–7.2 ppm) .
- IR : Identify sulfone (S=O) stretches at ~1150–1300 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
- Mass Spectrometry : Confirm molecular weight (e.g., 255.29 g/mol for analogous structures) .
Advanced Research Questions
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model the electron-withdrawing effects of the 1,1-dioxido group on the thiazolidin ring, influencing reactivity in catalytic or biological systems . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymes like acetylcholinesterase, guided by structural analogs showing inhibitory activity .
Q. What strategies resolve contradictory data in the biological activity of thiazolidinone/thiazinane derivatives?
- Methodological Answer :
- Comparative Assays : Test derivatives (e.g., thiazinane-indole hybrids vs. simpler analogs) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using multivariate analysis .
- Crystallographic Analysis : Resolve conformational differences via SHELX-refined structures to explain activity variations .
Q. How does the 1,1-dioxido group influence electronic properties and reactivity?
- Methodological Answer : The dioxido group acts as a strong electron-withdrawing moiety, polarizing the thiazolidin ring and enhancing electrophilic aromatic substitution at the 4-methoxyaniline moiety. This can be quantified via Hammett substituent constants (σ) or NMR chemical shift perturbations . Experimental validation includes kinetic studies of acetylation reactions, where electron-rich aromatic amines show higher reactivity .
Q. What catalytic systems optimize reactions involving this compound as a substrate?
- Methodological Answer : Heterogeneous catalysts like Fe3O4@SiO2 functionalized with gallic acid enhance yields in amine-acylation reactions by stabilizing intermediates through hydrogen bonding . Key factors include:
- Solvent Polarity : Use DMF or DMSO to solubilize polar intermediates.
- Catalyst Recyclability : Magnetic separation of Fe3O4-based catalysts reduces waste .
Data Contradiction Analysis
Example : Discrepancies in antimicrobial activity between thiazolidinone and thiazinane derivatives.
- Resolution Method :
Perform minimum inhibitory concentration (MIC) assays under consistent conditions (e.g., pH 7.4, 37°C) and correlate results with logP values to assess hydrophobicity-driven membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
